4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H10N4O5 It is known for its distinct structure, which includes a nitro group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and upon cooling, the product precipitates out and can be collected by filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group positions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under appropriate conditions.
Major Products Formed
Reduction: The major product would be the corresponding diamine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-methoxy-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
Uniqueness
4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds with different substituents (e.g., chloro or methoxy groups), the nitro groups can participate in a wider range of chemical reactions and interactions .
Properties
Molecular Formula |
C14H10N4O5 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10N4O5/c19-14(11-3-7-13(8-4-11)18(22)23)16-15-9-10-1-5-12(6-2-10)17(20)21/h1-9H,(H,16,19)/b15-9+ |
InChI Key |
RHCJSSRUUPNHBF-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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